molecular formula C14H18ClFN2O2 B4422354 N-(3-chloro-4-fluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

Cat. No.: B4422354
M. Wt: 300.75 g/mol
InChI Key: RUZKNNPQFKRHAI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluoro-substituted phenyl ring and a dimethylmorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 2,6-dimethylmorpholine.

    Acylation Reaction: The key step involves the acylation of 3-chloro-4-fluoroaniline with an appropriate acylating agent, such as chloroacetyl chloride, in the presence of a base like triethylamine.

    Formation of the Amide Bond: The resulting intermediate is then reacted with 2,6-dimethylmorpholine under suitable conditions to form the final acetamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, potentially altering the functional groups present.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield substituted phenyl derivatives, while hydrolysis would produce amine and carboxylic acid products.

Scientific Research Applications

    Medicinal Chemistry: It may be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound could be used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)acetamide: Lacks the morpholine moiety, potentially altering its chemical and biological properties.

    N-(4-fluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide: Similar structure but without the chloro substituent, which may affect its reactivity and applications.

    N-(3-chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide: Similar structure but without the fluoro substituent, influencing its chemical behavior.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with the dimethylmorpholine moiety. This combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O2/c1-9-6-18(7-10(2)20-9)8-14(19)17-11-3-4-13(16)12(15)5-11/h3-5,9-10H,6-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZKNNPQFKRHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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